

Synthesis protocol for 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

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Compound of Interest

Compound Name: 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

CAS No.: 99973-51-0

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An Application Note for the Synthesis of **2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone**

Introduction

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a valuable synthetic intermediate in medicinal and materials chemistry. As a derivative of 8-hydroxyquinoline, a privileged scaffold known for its metal-chelating properties, this α -haloketone serves as a versatile building block for constructing more complex heterocyclic systems, including thiazoles, imidazoles, and other pharmacologically active molecules.[1][2][3] 8-Hydroxyquinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of **2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone** via a Friedel-Crafts acylation reaction. The guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Reaction Principle and Mechanism

The synthesis is achieved through the Friedel-Crafts acylation of 8-hydroxyquinoline with chloroacetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality of Experimental Design:

- **Lewis Acid Catalyst (AlCl₃):** Anhydrous aluminum chloride is a powerful Lewis acid essential for activating the acylating agent.[8] It coordinates with the carbonyl oxygen of chloroacetyl chloride, generating a highly electrophilic acylium ion (or a polarized complex) that is reactive enough to attack the aromatic ring.
- **Substrate (8-Hydroxyquinoline):** The 8-hydroxyquinoline ring system is activated towards electrophilic substitution by the electron-donating hydroxyl group. Acylation occurs preferentially at the C-5 position, which is para to the hydroxyl group and sterically accessible.[6][9]
- **Anhydrous Conditions:** Friedel-Crafts reactions are notoriously sensitive to moisture. Aluminum chloride reacts violently with water, producing hydrogen chloride gas and deactivating the catalyst.[10][11] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure reaction efficiency.

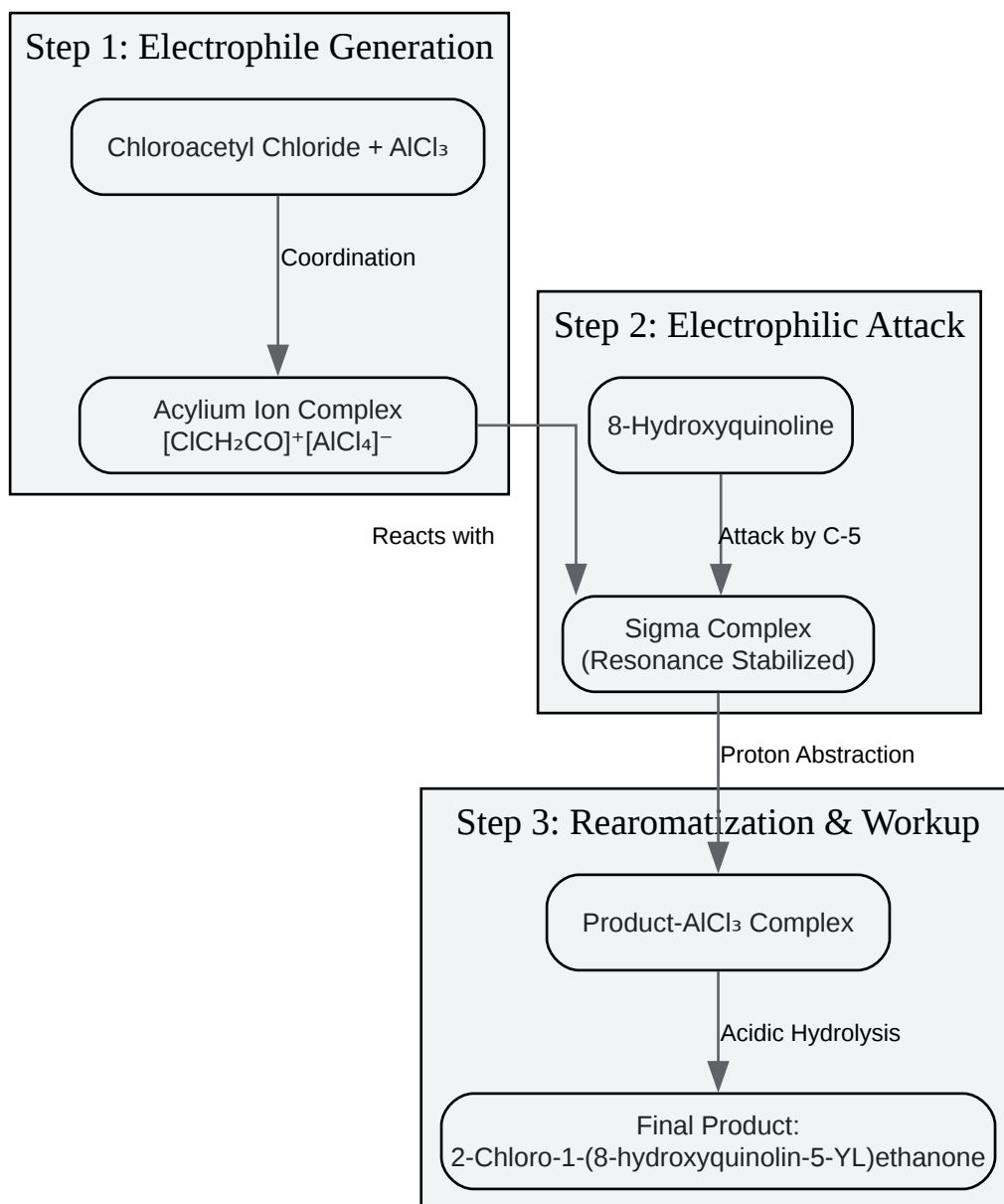
Reaction Mechanism:

- **Formation of the Electrophile:** Aluminum chloride reacts with chloroacetyl chloride to form a highly reactive acylium ion-catalyst complex.
- **Complexation with Substrate:** The Lewis acid also coordinates with the nitrogen and hydroxyl oxygen of the 8-hydroxyquinoline, directing the substitution and potentially protecting these groups.
- **Electrophilic Attack:** The electron-rich C-5 position of the quinoline ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
- **Rearomatization:** A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C-5 position, restoring the aromaticity of the ring and yielding the acylated product complexed

with AlCl_3 .

- Hydrolysis: Subsequent workup with acid and water hydrolyzes the aluminum complexes to release the final product, **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**.

Below is a diagram illustrating the key steps of the reaction mechanism.



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Caption: Key mechanistic steps in the Friedel-Crafts acylation of 8-hydroxyquinoline.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |
|--|---------------------|-------------------|--|
| 8-Hydroxyquinoline | Reagent Grade, ≥99% | Sigma-Aldrich | Store in a cool, dry place. |
| Chloroacetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich | Highly corrosive and lachrymatory. Handle in a fume hood.[12] |
| Aluminum Chloride (Anhydrous) | Reagent Grade, ≥99% | Sigma-Aldrich | Moisture-sensitive; handle under inert gas if possible.[8][10] |
| Carbon Disulfide (CS ₂) | Anhydrous, ≥99% | Fisher Scientific | Highly flammable and toxic solvent. Use with extreme caution. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Corrosive. |
| Sodium Bicarbonate (NaHCO ₃) | ACS Grade | VWR | Used for neutralization. |
| Deionized Water | N/A | N/A | For workup and washing. |
| Round-bottom flask (3-neck) | 250 mL | N/A | Oven-dried before use. |
| Reflux Condenser | N/A | N/A | Fitted with a drying tube (CaCl ₂ or Drierite). |
| Addition Funnel | 100 mL | N/A | For controlled addition of reagents. |
| Magnetic Stirrer and Stir Bar | N/A | N/A | For efficient mixing. |
| Ice Bath | N/A | N/A | For temperature control during exothermic additions. |

Buchner Funnel and
Filter Flask

N/A

N/A

For isolating the solid
product.

Experimental Protocol

This protocol is adapted from the established procedure by Matsumura for the acylation of 8-hydroxyquinoline.[6]

1. Reaction Setup:

- Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and an addition funnel.
- Ensure all glassware is thoroughly oven-dried and assembled while still warm to prevent atmospheric moisture contamination.
- The entire apparatus should be placed in a certified chemical fume hood.

2. Reagent Charging:

- In the flask, suspend anhydrous aluminum chloride (9.0 g, 67.5 mmol) in anhydrous carbon disulfide (50 mL).
- Begin stirring the suspension and cool the flask in an ice bath to 0-5 °C.
- In the addition funnel, prepare a solution of chloroacetyl chloride (4.5 g, 3.2 mL, 40.0 mmol) in anhydrous carbon disulfide (20 mL).

3. Reaction Execution:

- Add the chloroacetyl chloride solution dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature below 10 °C. An initial complex will form.
- Separately, dissolve 8-hydroxyquinoline (4.8 g, 33.0 mmol) in anhydrous carbon disulfide (30 mL).

- Add this 8-hydroxyquinoline solution dropwise to the reaction mixture over 45-60 minutes. The mixture will likely change color and thicken.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Gently heat the mixture to reflux (boiling point of CS₂ is ~46 °C) and maintain reflux for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

4. Workup and Isolation:

- Cool the reaction mixture back to room temperature.
- Carefully and slowly pour the reaction mixture over a mixture of crushed ice (150 g) and concentrated hydrochloric acid (20 mL). This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood.
- The carbon disulfide will evaporate during this process. Stir the resulting aqueous slurry until all the ice has melted and the aluminum complexes have decomposed.
- Isolate the precipitated crude product (a yellow solid) by vacuum filtration using a Buchner funnel.
- Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining salts and acid.

5. Purification:

- Recrystallize the crude solid from hot water or a dilute ethanol-water mixture to yield the purified product as fine, colorless needles.[6]
- Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

6. Characterization:

- Determine the melting point. The reported melting point is 144-145 °C.[6]

- Confirm the structure using modern spectroscopic methods such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**.

Quantitative Data Summary

| Reagent | Molecular Weight (g/mol) | Amount (g) | Amount (mL) | Moles (mmol) | Molar Ratio |
|-----------------------|--------------------------|------------|-------------|--------------|---------------------|
| 8-Hydroxyquinoline | 145.16 | 4.8 | - | 33.0 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 4.5 | 3.2 | 40.0 | 1.2 |
| Aluminum Chloride | 133.34 | 9.0 | - | 67.5 | 2.05 |
| Expected Yield | 221.64 (Product MW) | ~3.2 g | - | - | ~45% ^[6] |

Safety and Handling

- Chloroacetyl Chloride: Extremely corrosive, toxic if inhaled or swallowed, and a potent lachrymator.^{[12][13]} It reacts violently with water and alcohols.^[12] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and chemical-resistant gloves (e.g., nitrile).^[11]
- Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas.^{[8][10]} Avoid inhalation of dust and contact with skin or eyes.^[10] Keep away from moisture at all times. In case of a spill, do NOT use water; cover with dry sand and scoop into a container for disposal.^[10]
- Carbon Disulfide: Highly flammable liquid with a low flash point and a wide explosive range. It is also highly toxic and can be absorbed through the skin. All operations must be

conducted in a fume hood, away from ignition sources.

- General Precautions: An appropriate fire extinguisher (e.g., dry powder or CO₂) should be readily available. Eyewash stations and safety showers must be accessible. All chemical waste should be disposed of according to institutional guidelines.

Conclusion

This application note details a reliable and well-documented protocol for the synthesis of **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**. By adhering to the principles of Friedel-Crafts chemistry and observing stringent safety precautions, researchers can effectively produce this key intermediate for further elaboration in drug discovery and materials science programs. The provided mechanistic insights and step-by-step instructions serve as a robust guide for successful synthesis and purification.

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